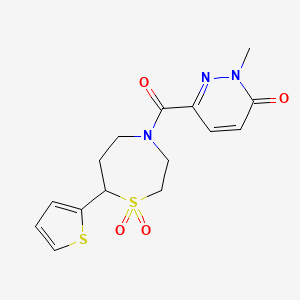

6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

カタログ番号:

B2676757

CAS番号:

2034459-70-4

分子量:

367.44

InChIキー:

OKWFLHZFRPPRRL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic heterocyclic compound with the molecular formula C13H15N3O3S2 . This reagent features a complex structure incorporating a 1,4-thiazepane ring with a dioxide (sulfone) group, a thiophene moiety, and a 2-methylpyridazin-3-one group connected through a carbonyl linkage. The integration of these distinct pharmacophores makes it a molecule of significant interest in medicinal chemistry and drug discovery research. The presence of both sulfur-containing heterocycles and a pyridazinone ring suggests potential for diverse biological interactions, though its specific mechanism of action and research applications are not yet fully characterized or published. As with all compounds of this nature, it is intended for use as a standard or building block in non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name |

6-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-17-14(19)5-4-11(16-17)15(20)18-7-6-13(12-3-2-9-23-12)24(21,22)10-8-18/h2-5,9,13H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWFLHZFRPPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Core Heterocycle Modifications

Key Observations :

- The 4-fluorophenyl group increases lipophilicity compared to the target compound’s methyl group, which may affect blood-brain barrier penetration .

- 5-Chloro-6-phenylpyridazinones () share the pyridazinone core but lack the thiazepane-sulfone moiety. Substituents at position 2 (e.g., methyl vs. bulkier groups) influence steric hindrance and electronic effects, impacting receptor binding .

Thiophene-Containing Derivatives

Key Observations :

- Rotigotine () demonstrates that thiophene moieties paired with amine-containing scaffolds are effective in CNS-targeting drugs. However, the target compound’s pyridazinone-thiazepane system may offer distinct selectivity profiles compared to Rotigotine’s tetrahydronaphthalenamine backbone .

- The pyrimidinone-thiophene derivative () highlights the versatility of thiophene in enhancing π-π stacking or hydrophobic interactions, though its biological activity remains speculative without direct data .

Physicochemical and Spectroscopic Comparisons

Functional Group Analysis

- This is critical for oral bioavailability .

- Carbonyl Stretches: IR data for the pyrimidinone-thiophene compound () shows a C=O stretch at 1706 cm⁻¹, whereas the target compound’s pyridazinone carbonyl is expected near 1680–1720 cm⁻¹, depending on conjugation effects .

Substituent Effects on Bioactivity

- Methyl vs. Halogen Substituents: The 2-methyl group in the target compound likely reduces metabolic oxidation compared to halogenated pyridazinones (e.g., 5-Cl in ), which may undergo dehalogenation in vivo .

- Thiophene Placement : The 7-thiophen-2-yl group in the thiazepane ring may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450 isoforms) compared to thiophene-ethyl chains in Rotigotine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。